Class I HDAC Isoform Selectivity Profile: Oxamflatin vs. SAHA (Vorinostat) and Scriptaid
Oxamflatin exhibits a distinct class I HDAC selectivity profile that quantitatively differentiates it from both the pan-inhibitor SAHA and the structurally related hydroxamate Scriptaid. Against HDAC2, Oxamflatin (IC50 = 0.16 ± 0.11 nM) is approximately 8.8-fold more potent than Scriptaid (IC50 = 1.4 ± 0.74 nM) and approximately 388-fold more potent than SAHA (IC50 = 62.0 ± 0.15 nM). Against HDAC3, Oxamflatin (IC50 = 10.3 ± 1.2 nM) is approximately 59-fold more potent than Scriptaid (IC50 = 607 ± 93 nM) and approximately 84-fold more potent than SAHA (IC50 = 869 ± 0.15 nM). Against HDAC8, Oxamflatin (IC50 = 0.37 ± 0.15 nM) is approximately 39-fold more potent than Scriptaid (IC50 = 14.5 ± 1.1 nM) and approximately 18-fold more potent than SAHA (IC50 = 6.8 ± 0.15 nM). Notably, on HDAC1, Scriptaid (IC50 = 0.64 ± 0.09 nM) is approximately 6.2-fold more potent than Oxamflatin (IC50 = 3.96 ± 0.87 nM), demonstrating that selectivity profiles are isoform-specific rather than uniformly hierarchical [1]. All values were determined in a standardized recombinant human HDAC isoform inhibition assay with three replicate experiments.
| Evidence Dimension | IC50 against recombinant human HDAC isoforms (nM) |
|---|---|
| Target Compound Data | HDAC1: 3.96 ± 0.87; HDAC2: 0.16 ± 0.11; HDAC3: 10.3 ± 1.2; HDAC8: 0.37 ± 0.15 |
| Comparator Or Baseline | SAHA (vorinostat): HDAC1: 13.7 ± 0.15; HDAC2: 62.0 ± 0.15; HDAC3: 869 ± 0.15; HDAC8: 6.8 ± 0.15. Scriptaid: HDAC1: 0.64 ± 0.09; HDAC2: 1.4 ± 0.74; HDAC3: 607 ± 93; HDAC8: 14.5 ± 1.1 |
| Quantified Difference | Oxamflatin vs. SAHA: 3.5-fold (HDAC1), 388-fold (HDAC2), 84-fold (HDAC3), 18-fold (HDAC8) more potent. Oxamflatin vs. Scriptaid: 6.2-fold less potent on HDAC1; 8.8-fold (HDAC2), 59-fold (HDAC3), 39-fold (HDAC8) more potent. |
| Conditions | Recombinant human HDAC isoform inhibition assay; mean ± S.D. from n=3 replicates (Huber et al., 2011, J Biol Chem) |
Why This Matters
The HDAC2/HDAC3/HDAC8 potency advantage means Oxamflatin is the compound of choice for studies where these specific class I isoforms are implicated, while Scriptaid may be preferred for HDAC1-focused studies; SAHA's broad, weaker class I profile makes it suboptimal for isoform-specific mechanistic work.
- [1] Huber K, Doyon G, Plaks J, Fyne E, Mellors JW, Sluis-Cremer N. Inhibitors of histone deacetylases: correlation between isoform specificity and reactivation of HIV type 1 (HIV-1) from latently infected cells. J Biol Chem. 2011;286(25):22211-22218. doi:10.1074/jbc.M110.180224. Table 2. View Source
